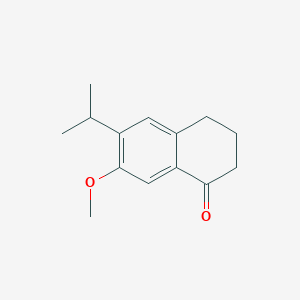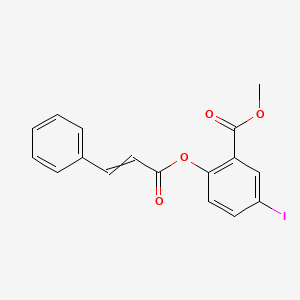
Methyl 2-(cinnamoyloxy)-5-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(cinnamoyloxy)-5-iodobenzoate is an organic compound that belongs to the class of cinnamates It is characterized by the presence of a cinnamoyloxy group attached to a benzoate moiety, which is further substituted with an iodine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(cinnamoyloxy)-5-iodobenzoate typically involves the esterification of 2-hydroxy-5-iodobenzoic acid with cinnamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
2-Hydroxy-5-iodobenzoic acid+Cinnamoyl chloridePyridine, RefluxMethyl 2-(cinnamoyloxy)-5-iodobenzoate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(cinnamoyloxy)-5-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The cinnamoyloxy group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of 2-(cinnamoyloxy)-5-aminobenzoate or 2-(cinnamoyloxy)-5-thiocyanatobenzoate.
Oxidation: Formation of 2-(cinnamoyloxy)-5-iodobenzoic acid.
Reduction: Formation of 2-(cinnamoyloxy)-5-iodobenzyl alcohol.
Applications De Recherche Scientifique
Methyl 2-(cinnamoyloxy)-5-iodobenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as self-healing polymers.
Mécanisme D'action
The mechanism of action of methyl 2-(cinnamoyloxy)-5-iodobenzoate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane integrity of microorganisms. The cinnamoyloxy group can interact with membrane lipids, leading to increased permeability and cell death. Additionally, the iodine atom may play a role in enhancing the compound’s reactivity and binding affinity to target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(cinnamoyloxy)-4-iodobenzoate
- Methyl 2-(cinnamoyloxy)-3-iodobenzoate
- Methyl 2-(cinnamoyloxy)-5-bromobenzoate
Uniqueness
Methyl 2-(cinnamoyloxy)-5-iodobenzoate is unique due to the specific positioning of the iodine atom on the benzoate ring, which can influence its reactivity and interaction with other molecules. The presence of the cinnamoyloxy group also imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
307952-85-8 |
|---|---|
Formule moléculaire |
C17H13IO4 |
Poids moléculaire |
408.19 g/mol |
Nom IUPAC |
methyl 5-iodo-2-[(E)-3-phenylprop-2-enoyl]oxybenzoate |
InChI |
InChI=1S/C17H13IO4/c1-21-17(20)14-11-13(18)8-9-15(14)22-16(19)10-7-12-5-3-2-4-6-12/h2-11H,1H3/b10-7+ |
Clé InChI |
NJCFECUOBXOPHR-JXMROGBWSA-N |
SMILES isomérique |
COC(=O)C1=C(C=CC(=C1)I)OC(=O)/C=C/C2=CC=CC=C2 |
SMILES |
COC(=O)C1=C(C=CC(=C1)I)OC(=O)C=CC2=CC=CC=C2 |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1)I)OC(=O)C=CC2=CC=CC=C2 |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


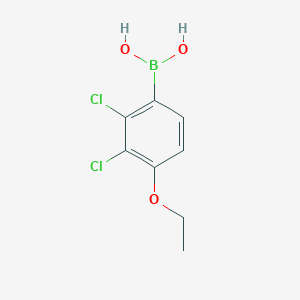

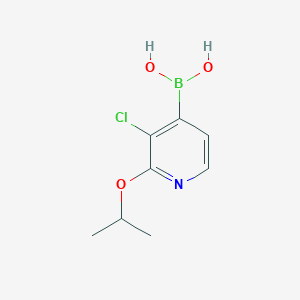
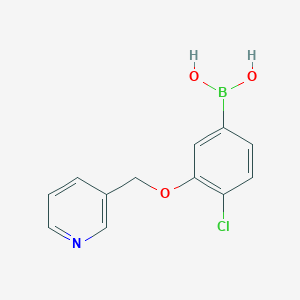
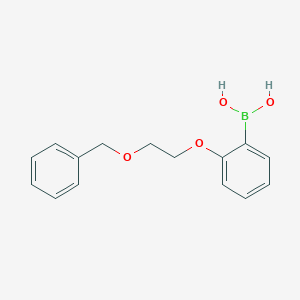


![1-(2,6-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B3060299.png)
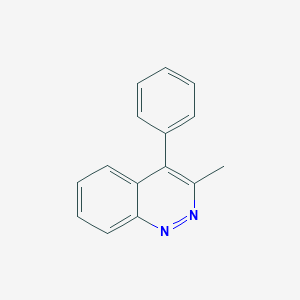
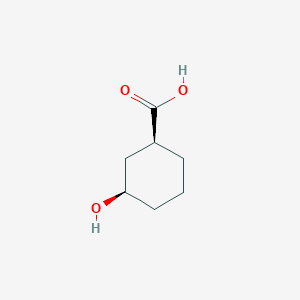

![1-[2-(Benzimidazol-2-ylthio)ethyl]piperazine](/img/structure/B3060307.png)

